molecular formula C18H20BNO B052823 (R)-2-Methyl-CBS-oxazaborolidine CAS No. 112022-83-0

(R)-2-Methyl-CBS-oxazaborolidine

Cat. No.: B052823
CAS No.: 112022-83-0
M. Wt: 277.2 g/mol
InChI Key: VMKAFJQFKBASMU-QGZVFWFLSA-N
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Description

®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. This compound is particularly known for its ability to facilitate enantioselective reductions, making it a valuable tool in the production of optically active compounds. Its structure includes a boron atom coordinated to an oxazaborolidine ring, which is crucial for its catalytic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with a borane source. One common method is the reaction of ®-2-methyl-2,3-dihydro-1H-1,3,2-oxazaborole with borane-tetrahydrofuran complex under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction conditions ensures consistent quality and high yield of the catalyst.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is highly effective in the enantioselective reduction of ketones to secondary alcohols. The catalyst can also participate in other types of reactions, such as hydroboration and hydrosilylation, under specific conditions.

Common Reagents and Conditions

The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, often in the form of borane-tetrahydrofuran complex. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Low temperatures are preferred to maintain high enantioselectivity.

Major Products Formed

The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are optically active secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

®-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research:

    Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds. This is crucial for the development of new drugs and materials.

    Biology: The catalyst is used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: ®-2-Methyl-CBS-oxazaborolidine is employed in the production of chiral drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.

    Industry: The compound is used in the large-scale production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Methyl-CBS-oxazaborolidine involves the coordination of the boron atom to the substrate, facilitating the transfer of hydride from the borane complex to the substrate. This results in the reduction of the substrate and the formation of an optically active product. The chiral environment provided by the oxazaborolidine ring ensures high enantioselectivity in the reaction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-CBS-oxazaborolidine: The enantiomer of ®-2-Methyl-CBS-oxazaborolidine, used for similar purposes but with opposite enantioselectivity.

    Diisopinocampheylborane: Another chiral boron-based catalyst used in asymmetric reductions.

    Alpine-Borane: A chiral borane reagent used for enantioselective reductions.

Uniqueness

®-2-Methyl-CBS-oxazaborolidine is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its ability to produce optically pure products with high yields makes it a preferred choice in asymmetric synthesis. Additionally, its stability and ease of handling contribute to its widespread use in both academic and industrial settings.

Properties

IUPAC Name

(3aR)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAFJQFKBASMU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N2CCC[C@@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920652
Record name (R)-2-Methyl-CBS-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112022-83-0
Record name (R)-2-Methyl-CBS-oxazaborolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112022-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Methyl-CBS-oxazaborolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-methyl-3,3-diphenyl-, (3aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.580
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Record name 2-Methyl-CBS-oxazaborolidine, (R)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-2-Methyl-CBS-oxazaborolidine enable enantioselective reduction of ketones, as seen in the synthesis of 5-chloro-5-methyl-2-cyclopentenone enantiomers? []

A1: this compound acts as a chiral Lewis acid catalyst, creating a chiral environment around the reaction center. It coordinates with borane (BH3) to form a complex, directing the approach of the ketone substrate in a specific orientation. This leads to preferential formation of one enantiomer over the other during the hydride transfer from borane. In the case of 5-chloro-5-methyl-2-cyclopentenone, this allows for the production of readily separable diastereomers with high enantiomeric excess (ee), ultimately leading to the isolation of both enantiomers of the target molecule. []

Q2: The second research article mentions the use of this compound for producing a specific isomer in the synthesis of sphingolipid analogs. Could you elaborate on the importance of isomer selection in this context? []

A2: Sphingolipids are bioactive molecules with diverse and critical roles in cellular signaling and function. Their biological activity is often highly stereospecific, meaning different isomers can exhibit significantly different or even opposing effects. Therefore, achieving selective synthesis of a particular isomer is crucial for studying structure-activity relationships, developing targeted therapies, and understanding the biological functions of specific sphingolipid isomers. In this context, this compound facilitates the synthesis of the desired cis isomer of an oxazolidinone intermediate, which is a key step towards accessing the desired sphingolipid analogs with defined stereochemistry. []

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